1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is a complex organic compound characterized by its unique spirocyclic structure. It belongs to the class of tetrahydroindazoles and has garnered attention due to its potential biological activities, particularly as a ligand for sigma receptors, which are implicated in various central nervous system disorders and cancers. The compound is identified by the CAS number 1204218-41-6 and has a molecular formula of C₉H₁₂N₂O₂ with a molecular weight of approximately 180.21 g/mol .
This compound is synthesized from precursors involving dioxolane and indazole derivatives. Its classification falls under heterocyclic compounds, specifically within the category of indazoles, which are known for their diverse pharmacological properties. The sigma-2 receptor, a target for many therapeutic agents, has been linked to the action of tetrahydroindazole derivatives, including 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] .
The synthesis of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] typically involves several key steps:
This multi-step synthesis allows for variations in substituents on the indazole moiety to optimize biological activity.
The molecular structure of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] features a spirocyclic arrangement that integrates both dioxolane and indazole units. The core structure can be represented as follows:
The compound's three-dimensional conformation plays a critical role in its interaction with biological targets, particularly sigma receptors .
The chemical reactivity of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] can be explored through its interactions with various biological targets:
The mechanism of action for 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] primarily revolves around its interaction with sigma receptors:
The physical properties of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] include:
Chemical properties include stability under physiological conditions and reactivity towards nucleophiles due to the presence of nitrogen atoms in the indazole ring.
1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting sigma receptors. Its selective binding properties make it a candidate for further exploration in treating neurological disorders and certain types of cancer.
Additionally, its unique structural features may inspire the design of novel ligands with enhanced efficacy and reduced side effects . Researchers continue to investigate its pharmacological profiles to better understand its therapeutic potential.
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.:
CAS No.: 73491-34-6